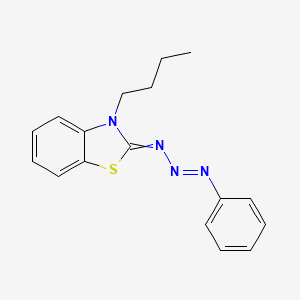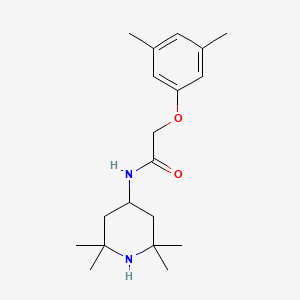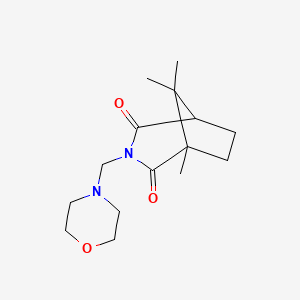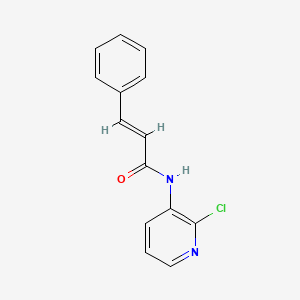
2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine is a chemical compound known for its unique structure and properties. It belongs to the class of guanidines, which are known for their high basicity and ability to form hydrogen bonds. This compound has found applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents. The reaction is carried out under controlled conditions, often using coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the guanidine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines.
Applications De Recherche Scientifique
2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Investigated for its potential therapeutic properties, including as an antagonist for certain receptors.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and interact with aromatic systems, influencing the conformation and activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine (DTBMP): Known for its steric hindrance and non-nucleophilic properties.
4,4′-Di-tert-butyl-1,1′-biphenyl: Used in various chemical applications.
Uniqueness
2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific structure, which combines the properties of guanidines with the steric effects of tert-butyl and dimethylpyrimidinyl groups
Propriétés
Numéro CAS |
6188-01-8 |
|---|---|
Formule moléculaire |
C11H19N5 |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
2-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C11H19N5/c1-7-6-8(2)14-10(13-7)15-9(12)16-11(3,4)5/h6H,1-5H3,(H3,12,13,14,15,16) |
Clé InChI |
SZYUSDJRPOCATG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=NC(C)(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)
![3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14172407.png)


![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)


![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)

![6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172437.png)
![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)

